
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Research
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is primarily known for its role as an intermediate in the synthesis of Imatinib Mesylate, a well-established tyrosine kinase inhibitor used in the treatment of various cancers, particularly chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs) .
- Mechanism of Action : The compound inhibits the Bcr-Abl tyrosine kinase pathway, crucial for the proliferation and survival of certain cancer cells. By binding to the active sites of these kinases, it prevents phosphorylation events necessary for cell cycle progression, leading to reduced cell proliferation and apoptosis in malignant cells .
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis. It inhibits the synthesis of essential fatty acids such as oleic acid and tuberculostearic acid, which are vital components of the bacterial cell wall .
- Application in Tuberculosis Treatment : Given its mechanism of action against Mycobacterium tuberculosis, this compound is being investigated for potential use in treating multi-drug resistant tuberculosis .
Clinical Application in CML
A notable clinical study demonstrated that patients with CML receiving Imatinib Mesylate showed significant clinical remission rates with minimal toxicity profiles. This underscores the importance of this compound as a precursor in developing targeted therapies for cancers driven by tyrosine kinase mutations .
GIST Management
In another case involving GISTs, patients treated with Imatinib exhibited improved outcomes, reinforcing the relevance of this compound in developing effective cancer therapies targeting aberrant tyrosine kinases .
In Vitro Studies
In vitro assays have indicated that this compound effectively inhibits cell proliferation across various cancer cell lines while sparing normal cells from significant cytotoxicity. This selectivity is crucial for developing safer therapeutic agents .
Synthetic Routes
The synthesis of Imatinib Mesylate utilizing this compound involves several feasible synthetic routes that optimize yield and purity. These routes typically utilize various catalysts and reaction conditions tailored to enhance efficiency and scalability for industrial production .
Summary Table of Applications
Application Area | Description |
---|---|
Anticancer Research | Intermediate in Imatinib Mesylate synthesis; targets Bcr-Abl tyrosine kinase pathway |
Antimicrobial Research | Inhibits Mycobacterium tuberculosis fatty acid synthesis; potential for tuberculosis treatment |
Clinical Case Studies | Demonstrated efficacy in CML and GIST management through targeted therapy |
In Vitro Studies | Selective inhibition of cancer cell proliferation without harming normal cells |
Wirkmechanismus
Target of Action
The compound, also known as 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, is primarily targeted towards tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . The inhibition of tyrosine kinase disrupts the signal transduction pathways, thereby preventing the activation of proteins that would otherwise promote cell proliferation and survival .
Biochemical Pathways
The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is critical in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive (Ph+) . By inhibiting this pathway, the compound can potentially halt the progression of these cancers .
Result of Action
By inhibiting the Bcr-Abl tyrosine kinase pathway, the compound can disrupt cell proliferation and survival, leading to a halt in the progression of certain types of cancers . This can result in the reduction of cancerous cells and potentially lead to the remission of the disease .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Thiocarlid kann durch Reaktion von 4-(3-Methylbutoxy)anilin mit Thiophosgen synthetisiert werden. Die Reaktion beinhaltet die Bildung einer Thioharnstoffbindung zwischen zwei 4-(3-Methylbutoxy)anilinmolekülen. Die Reaktionsbedingungen erfordern typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die während der Reaktion gebildete Salzsäure zu neutralisieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von Thiocarlid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung automatisierter Systeme zur Überwachung und Steuerung der Reaktionsparameter ist in industriellen Umgebungen üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Thiocarlid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Thiocarlid kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Die Reduktion von Thiocarlid kann zur Bildung von Aminen führen.
Substitution: Thiocarlid kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Thioharnstoffgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Alkohole können unter basischen Bedingungen mit Thiocarlid reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Thioharnstoffderivate.
Vergleich Mit ähnlichen Verbindungen
Thiocarlid ähnelt anderen Thioharnstoffmedikamenten, die bei der Behandlung von Tuberkulose eingesetzt werden, wie z. B. Isoniazid und Ethionamid. Thiocarlid hat einen einzigartigen Wirkmechanismus, da es die Fettsäurebiosynthese teilweise hemmt, im Gegensatz zu Isoniazid und Ethionamid, die in erster Linie auf die Mycolipidsynthese abzielen .
Ähnliche Verbindungen
Isoniazid: Ein Anti-Tuberkulose-Medikament der ersten Wahl, das die Mycolipidsynthese hemmt.
Ethionamid: Ein Anti-Tuberkulose-Medikament der zweiten Wahl, das ebenfalls auf die Mycolipidsynthese abzielt.
Prothionamid: Ähnlich wie Ethionamid, verwendet bei der Behandlung von medikamentenresistenter Tuberkulose.
Die einzigartige Fähigkeit von Thiocarlid, die Fettsäurebiosynthese zu hemmen, macht es zu einer wertvollen Ergänzung des Arsenals an Medikamenten, die zur Bekämpfung von Tuberkulose eingesetzt werden, insbesondere bei multiresistenten Stämmen.
Biologische Aktivität
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, also known as CAS 152460-10-1, is a compound of significant interest in pharmacological research, primarily due to its role as an intermediate in the synthesis of Imatinib Mesylate, a well-known tyrosine kinase inhibitor used in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 277.32 g/mol
- Melting Point : 133-135 °C
- Solubility : Soluble in DMSO and Methanol
Structure
The compound features a complex structure comprising a pyrimidine ring linked to a phenyl group and a pyridine moiety. Its structural formula can be represented as follows:
Target Enzymes
This compound primarily targets tyrosine kinases , particularly the Bcr-Abl kinase pathway, which is crucial in the proliferation and survival of certain cancer cells.
Mode of Action
The compound inhibits the activity of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of substrates that are essential for cell cycle progression. This inhibition leads to reduced cell proliferation and induces apoptosis in malignant cells.
Biochemical Pathways
The inhibition of the Bcr-Abl pathway has been shown to disrupt downstream signaling cascades that promote tumor growth. This mechanism is particularly relevant in chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs), where aberrant tyrosine kinase activity is a hallmark.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity by inhibiting the synthesis of essential fatty acids like oleic acid and tuberculostearic acid in Mycobacterium tuberculosis, thereby compromising the integrity of the bacterial cell wall.
Case Studies
- CML Treatment : In clinical settings, compounds related to this compound have been used effectively as part of combination therapies for patients with CML. A study demonstrated that patients receiving Imatinib Mesylate showed significant clinical remission with minimal toxicity profiles .
- GIST Management : Another case involved patients with GISTs who were treated with Imatinib, highlighting the importance of this compound as a precursor in developing targeted therapies for tumors driven by tyrosine kinase mutations.
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits cell proliferation in various cancer cell lines at concentrations that do not induce significant cytotoxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .
Synthetic Routes
The synthesis of Imatinib Mesylate from this compound involves several steps, including coupling reactions with other chemical entities such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. The efficiency and yield of these synthetic routes are critical for pharmaceutical applications .
Eigenschaften
IUPAC Name |
4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAIPGVQJVGBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433443 | |
Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152460-10-1 | |
Record name | 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152460-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imatinib amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMATINIB AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9RZF7KDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the synthesis of Imatinib Mesylate?
A: this compound is a vital precursor in the synthesis of Imatinib Mesylate. [, , ] It reacts with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid or its derivatives to form the final active pharmaceutical ingredient. Different synthetic routes utilize various catalysts and reaction conditions, impacting overall yield and purity. []
Q2: Can you describe a common synthetic route for Imatinib Mesylate utilizing this compound?
A: One method involves reacting this compound with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in the presence of a phosphite ester catalyst (like trimethyl phosphate) and an organic solvent like N,N-dimethylformamide. [] This reaction typically occurs at elevated temperatures (50-90°C). The resulting product is then further processed to obtain the final Imatinib Mesylate form.
Q3: Are there analytical methods available to detect this compound as an impurity in Imatinib Mesylate?
A: Yes, sensitive and selective LC-MS/MS methods have been developed to quantify this compound in Imatinib Mesylate. [] This is crucial for quality control as even trace amounts of unreacted starting materials or impurities can impact drug safety and efficacy.
Q4: What are the advantages of the reported synthetic methods using this compound for Imatinib Mesylate production?
A: Some reported advantages include simplified reaction steps, [] readily available starting materials, [] relatively mild reaction conditions, [] and high product yields (up to 95%). [] These factors contribute to the feasibility of large-scale industrial production of Imatinib Mesylate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.